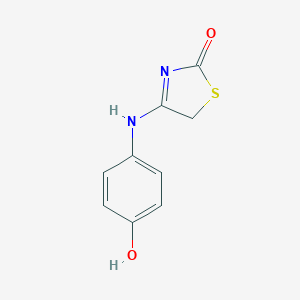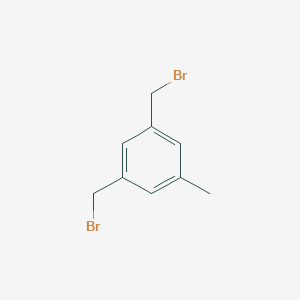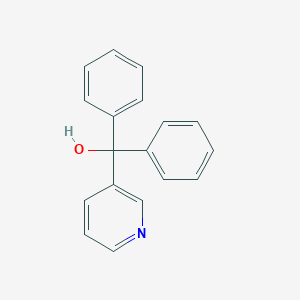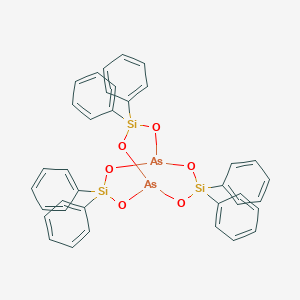
2(1H)-Pyrimidinethione, tetrahydro-1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrimidinethione, tetrahydro-1,3-dimethyl- is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as thiamethoxam and belongs to the class of neonicotinoid insecticides. Thiamethoxam has been widely studied for its efficacy in controlling pests in agriculture and has also been investigated for its potential use in human medicine. In
Mécanisme D'action
Thiamethoxam works by binding to the nicotinic acetylcholine receptors in the insect nervous system. This binding results in the activation of the receptor and the opening of ion channels, leading to depolarization and ultimately paralysis of the insect. Thiamethoxam has a high affinity for the nicotinic acetylcholine receptor and is highly effective in controlling pests.
Biochemical and Physiological Effects:
Thiamethoxam has been shown to have low toxicity to mammals and is considered safe for use in agriculture. However, studies have shown that thiamethoxam can have negative effects on non-target organisms such as bees and other pollinators. Thiamethoxam has been shown to impair the ability of bees to navigate and forage for food, leading to decreased colony health and productivity.
Avantages Et Limitations Des Expériences En Laboratoire
Thiamethoxam is a widely used insecticide in agriculture and is readily available for use in laboratory experiments. However, the use of thiamethoxam in laboratory experiments must be carefully controlled to ensure that the results are accurate and reliable. Thiamethoxam can have negative effects on non-target organisms, and care must be taken to minimize these effects in laboratory experiments.
Orientations Futures
There are many potential future directions for the study of thiamethoxam. One area of research is the development of new and more effective insecticides based on the structure of thiamethoxam. Another area of research is the investigation of the neuroprotective and anti-inflammatory properties of thiamethoxam for use in human medicine. Additionally, there is a need for further research into the effects of thiamethoxam on non-target organisms such as bees and other pollinators.
In conclusion, thiamethoxam is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. Thiamethoxam has been extensively studied for its use as an insecticide in agriculture and has also been investigated for its potential use in human medicine. Thiamethoxam works by binding to the nicotinic acetylcholine receptors in the insect nervous system, causing paralysis and ultimately death. Thiamethoxam has low toxicity to mammals but can have negative effects on non-target organisms such as bees and other pollinators. There are many potential future directions for the study of thiamethoxam, including the development of new insecticides and the investigation of its neuroprotective and anti-inflammatory properties.
Méthodes De Synthèse
Thiamethoxam can be synthesized by reacting 3-chloro-2-methylpyridine with thiourea in the presence of a base such as sodium hydroxide. The resulting product is then treated with methyl isocyanate to yield thiamethoxam. This synthesis method has been well-established and is commonly used in the production of thiamethoxam for commercial use.
Applications De Recherche Scientifique
Thiamethoxam has been extensively studied for its use as an insecticide in agriculture. It has been shown to be highly effective in controlling a wide range of pests, including aphids, whiteflies, and thrips. Thiamethoxam works by binding to the nicotinic acetylcholine receptors in the insect nervous system, causing paralysis and ultimately death.
In addition to its use in agriculture, thiamethoxam has also been investigated for its potential use in human medicine. Studies have shown that thiamethoxam has neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Thiamethoxam has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Numéro CAS |
16597-35-6 |
|---|---|
Formule moléculaire |
C6H12N2S |
Poids moléculaire |
144.24 g/mol |
Nom IUPAC |
1,3-dimethyl-1,3-diazinane-2-thione |
InChI |
InChI=1S/C6H12N2S/c1-7-4-3-5-8(2)6(7)9/h3-5H2,1-2H3 |
Clé InChI |
JILASYJQVXOLSP-UHFFFAOYSA-N |
SMILES |
CN1CCCN(C1=S)C |
SMILES canonique |
CN1CCCN(C1=S)C |
Autres numéros CAS |
16597-35-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)





![4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid](/img/structure/B103606.png)

